Cas no 115746-69-5 (1-O-galloyl-6-O-cinnamoyl-beta-D-glucose)

115746-69-5 structure
Produktname:1-O-galloyl-6-O-cinnamoyl-beta-D-glucose
1-O-galloyl-6-O-cinnamoyl-beta-D-glucose Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-O-galloyl-6-O-cinnamoyl-beta-D-glucose
- beta-D-Pyranose-6-Cinnamoyl-1-galloylglucose
- FS-8181
- MEGxp0_000575
- DTXSID001136969
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl] 3,4,5-trihydroxybenzoate
- NCGC00380690-01
- AKOS040763502
- 115746-69-5
- NS00097301
- beta-D-Glucopyranose, 6-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
- I(2)-D-Glucopyranose, 6-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
- 1-O-Galloyl-6-O-cinnamoylglucose
-
- Inchi: InChI=1S/C22H22O11/c23-13-8-12(9-14(24)17(13)26)21(30)33-22-20(29)19(28)18(27)15(32-22)10-31-16(25)7-6-11-4-2-1-3-5-11/h1-9,15,18-20,22-24,26-29H,10H2/b7-6-
- InChI-Schlüssel: REBRERQNUHGTMS-SREVYHEPSA-N
- Lächelt: OC1C(COC(=O)\C=C/c2ccccc2)OC(OC(=O)c2cc(O)c(O)c(O)c2)C(O)C1O
Berechnete Eigenschaften
- Genaue Masse: 462.11621151g/mol
- Monoisotopenmasse: 462.11621151g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 8
- Komplexität: 680
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 5
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topologische Polaroberfläche: 183Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
1-O-galloyl-6-O-cinnamoyl-beta-D-glucose Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6483-5 mg |
1-O-galloyl-6-O-cinnamoylglucose |
115746-69-5 | 5mg |
¥3550.00 | 2022-04-26 | ||
TargetMol Chemicals | TN6483-5 mg |
1-O-galloyl-6-O-cinnamoylglucose |
115746-69-5 | 98% | 5mg |
¥ 4,470 | 2023-07-11 | |
Aaron | AR01SKNI-25mg |
β-D-Glucopyranose, 6-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) |
115746-69-5 | 98% | 25mg |
$1322.00 | 2025-02-13 | |
Aaron | AR01SKNI-10mg |
β-D-Glucopyranose, 6-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) |
115746-69-5 | 98% | 10mg |
$772.00 | 2025-02-13 | |
Aaron | AR01SKNI-100mg |
β-D-Glucopyranose, 6-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) |
115746-69-5 | 98% | 100mg |
$2202.00 | 2025-02-13 | |
ChemFaces | CFN95053-5mg |
1-O-galloyl-6-O-cinnamoylglucose |
115746-69-5 | >=97% | 5mg |
$338 | 2023-09-19 | |
ChemFaces | CFN95053-5mg |
1-O-galloyl-6-O-cinnamoylglucose |
115746-69-5 | >=97% | 5mg |
$338 | 2021-07-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6483-1 mL * 10 mM (in DMSO) |
1-O-galloyl-6-O-cinnamoylglucose |
115746-69-5 | 1 mL * 10 mM (in DMSO) |
¥ 4570 | 2023-09-08 | ||
TargetMol Chemicals | TN6483-5mg |
1-O-galloyl-6-O-cinnamoylglucose |
115746-69-5 | 5mg |
¥ 4470 | 2024-07-20 | ||
TargetMol Chemicals | TN6483-1 ml * 10 mm |
1-O-galloyl-6-O-cinnamoylglucose |
115746-69-5 | 1 ml * 10 mm |
¥ 4570 | 2024-07-20 |
1-O-galloyl-6-O-cinnamoyl-beta-D-glucose Verwandte Literatur
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Nathalie Saffon-Merceron,Zoia Voitenko,Yulian Volovenko Chem. Sci., 2015,6, 1139-1149
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
115746-69-5 (1-O-galloyl-6-O-cinnamoyl-beta-D-glucose) Verwandte Produkte
- 1805337-80-7(4-Amino-3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine)
- 1354009-68-9(Benzyl-cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-amine)
- 2228730-58-1(2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid)
- 1341655-81-9(4-methyl-2-(propylamino)methylphenol)
- 1820571-83-2((2R,3R)-2-(3,4-difluorophenyl)oxolane-3-carboxylic acid)
- 1862779-14-3(1-Azido-3-bromo-2-nitrobenzene)
- 2228716-74-1(4-2-(2-nitroethyl)phenylmorpholine)
- 216507-85-6(3-Phenyl-4H-1lambda6-pyrido2,3-e1,2,4thiadiazine-1,1-dione)
- 74296-38-1(Tetrabutylammonium hydroxide hydrate)
- 2229597-08-2(2-(3-cyclopropylphenyl)-2,2-difluoroethan-1-ol)
Empfohlene Lieferanten
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
